molecular formula C10H11N3O2 B13365152 3-(3-Methoxybenzyl)-1,2,4-oxadiazol-5-amine

3-(3-Methoxybenzyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13365152
M. Wt: 205.21 g/mol
InChI Key: WVIRAUHLNLKEPO-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzyl hydrazine with a suitable carboxylic acid derivative under dehydrating conditions. The reaction can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formylbenzyl-1,2,4-oxadiazol-5-amine, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

3-(3-Methoxybenzyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)-1,2,4-oxadiazol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring is known to be a bioisostere of amides and esters, which allows it to mimic these functional groups in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzyl alcohol
  • 3-Methoxybenzyl bromide
  • 3-Methoxybenzyl chloride

Uniqueness

3-(3-Methoxybenzyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The oxadiazole ring enhances the compound’s stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3,(H2,11,12,13)

InChI Key

WVIRAUHLNLKEPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=NOC(=N2)N

Origin of Product

United States

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